9,10-Octadecanedione
Overview
Description
9,10-Octadecanedione: is an organic compound with the molecular formula C18H34O2 It is a diketone, meaning it contains two ketone functional groupsoctadecane-9,10-dione . It is a solid at room temperature and has a melting point of approximately 49-51°C . The compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,10-Octadecanedione can be synthesized through various methods. One common method involves the oxidation of secondary alcohols. For instance, the oxidation of 9,10-octadecanediol using an oxidizing agent such as pyridinium chlorochromate (PCC) can yield this compound. Another method involves the ozonolysis of alkenes, where an alkene is cleaved by ozone to form the diketone .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of hydrocarbons. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions often include elevated temperatures and pressures to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10-Octadecanedione can undergo further oxidation to form carboxylic acids. For example, the oxidation of this compound with potassium permanganate can yield octadecanedioic acid.
Reduction: The compound can be reduced to form secondary alcohols. For instance, the reduction of this compound with sodium borohydride can produce 9,10-octadecanediol.
Substitution: this compound can undergo nucleophilic substitution reactions. For example, the reaction with hydrazine can form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Hydrazine and hydroxylamine are typical nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Octadecanedioic acid.
Reduction: 9,10-Octadecanediol.
Substitution: Hydrazones and oximes.
Scientific Research Applications
Chemistry: 9,10-Octadecanedione is used as a building block in organic synthesis. It is employed in the preparation of block copolymers containing pyridine heterocyclic units, which are used in electronic devices .
Biology: The compound is used in the study of lipid metabolism and the synthesis of biologically active molecules. It serves as a model compound for studying the behavior of diketones in biological systems.
Medicine: Research involving this compound includes its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the synthesis of new pharmaceuticals.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 9,10-octadecanedione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can inhibit certain enzymes involved in lipid metabolism, thereby affecting the synthesis and breakdown of fatty acids. The pathways involved in its mechanism of action include the regulation of gene expression and signal transduction pathways .
Comparison with Similar Compounds
1-Phenyl-1,3-octadecanedione: This compound has a similar structure but contains a phenyl group, which imparts different chemical properties.
Octadecanedioic acid: This compound is the oxidized form of 9,10-octadecanedione and has two carboxylic acid groups instead of ketone groups.
Uniqueness: this compound is unique due to its specific diketone structure, which allows it to participate in a variety of chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
octadecane-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-5-7-9-11-13-15-17(19)18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDLVQIOIXINJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447799 | |
Record name | 9,10-Octadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18229-30-6 | |
Record name | 9,10-Octadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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